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Compound of Interest

Compound Name: SR3335

Cat. No.: B1682619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dissolution and

preparation of SR3335 (also known as ML-176) for various experimental applications. This

document outlines the necessary steps for utilizing SR3335 in both in vitro and in vivo studies,

complete with data presentation in tabular format and visual diagrams of its signaling pathways

and experimental workflows.

Chemical Properties and Solubility
SR3335 is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor

alpha (RORα).[1][2][3][4] It is a white to beige powder and is insoluble in water.[5] For

experimental use, SR3335 must be dissolved in an appropriate solvent.

Table 1: Solubility of SR3335 in Common Laboratory Solvents
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Solvent Solubility Source

Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (246.71 mM) [6]

≥ 88.8 mg/mL [5]

40 mg/mL [7]

2 mg/mL, clear solution [8]

Ethanol ≥ 87.4 mg/mL [5]

30 mg/mL [7]

Note: Long-term storage of SR3335 in solution is not recommended; it should be used soon

after preparation.[5] If precipitation occurs during preparation, gentle heating and/or sonication

can be used to aid dissolution.[9]

Protocols for Solution Preparation
The choice of solvent system is critical for ensuring the bioavailability and efficacy of SR3335 in

different experimental models.

In Vitro Stock Solution Preparation
For most cell-based assays, a high-concentration stock solution in DMSO is recommended.

Protocol:

Weigh the desired amount of SR3335 powder.

Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g.,

10 mM, 20 mM, or 50 mM).

Vortex or sonicate the solution until the powder is completely dissolved.

Store the stock solution at -20°C for short-term storage or -80°C for longer-term storage.[6]

In Vivo Formulation Preparation
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For animal studies, SR3335 needs to be formulated in a vehicle that is safe for administration,

typically via intraperitoneal (i.p.) injection.[1][2][3][9]

Table 2: Recommended Formulations for In Vivo Administration

Protocol Composition
Achievable
Solubility

Source

1

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL (6.17

mM)
[6][9]

2

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL (6.17

mM)
[6][9]

3
10% DMSO, 90%

Corn Oil

≥ 2.5 mg/mL (6.17

mM)
[6][9]

4

50% PEG300, 50%

Saline (requires

sonication)

10 mg/mL (24.67 mM) [6][9]

Preparation Example (Protocol 1): To prepare a 1 mL working solution:

Start with a concentrated stock of SR3335 in DMSO (e.g., 25 mg/mL).

Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

Add 450 µL of saline to bring the final volume to 1 mL.[9]

Experimental Protocols
SR3335 has been utilized in a variety of experimental settings to probe the function of RORα.

In Vitro Cell-Based Assays
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SR3335 has been shown to suppress the expression of RORα target genes in cell lines such

as HepG2 and HEK293.[1][6][10]

Table 3: Example Parameters for In Vitro Experiments

Cell Line Concentration
Incubation
Time

Application Source

HepG2 5 µM 24 hours

Gene expression

analysis

(G6Pase,

PEPCK)

[1]

HEK293 Up to 10 µM 24 hours
Luciferase

reporter assays
[6][10]

Human NP Cells 1 µM Varies

Apoptosis and

matrix

degradation

studies

[11][12]

BMSCs 1 µM, 2 µM Up to 14 days

Adipogenic

differentiation

assays

[13]

General Protocol for Cell Treatment:

Culture cells to the desired confluency.

Prepare the final concentration of SR3335 in the cell culture medium by diluting the DMSO

stock solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent

toxicity.

Replace the existing medium with the SR3335-containing medium.

Incubate for the desired period before proceeding with downstream analysis.

In Vivo Animal Studies
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SR3335 has been used in mouse models to study its effects on gluconeogenesis and fibrosis.

[2][14]

Table 4: Example Parameters for In Vivo Experiments

Animal
Model

Dosage
Administrat
ion Route

Duration Application Source

Diet-Induced

Obese (DIO)

Mice

15 mg/kg,

twice daily

Intraperitonea

l (i.p.)
6 days

Pyruvate

tolerance test
[1][2][3][9]

Wnt10b-tg

Mice
Not specified Not specified Not specified

Reduction of

Wnt-induced

fibrosis

[14]

Immature

BALB/c Mice
15 mg/kg/day

Intraperitonea

l (i.p.)
7 days

Reduction of

rhinovirus-

induced lung

ILC2s

[9]

Protocol for Pyruvate Tolerance Test in DIO Mice:

Acclimate 30-week-old DIO C57BL/6 male mice maintained on a high-fat diet.[9][10]

Treat mice with 15 mg/kg SR3335 or vehicle via i.p. injection twice daily for 6 days.[9][10]

On day 6, fast the mice for 6 hours after the morning injection.[9][10]

Measure baseline blood glucose from a tail snip (Time 0).[9][10]

Administer a 2 g/kg pyruvate challenge via i.p. injection.[9][10]

Measure blood glucose at 15, 30, and 60 minutes post-injection.[9][10]

Signaling Pathways and Experimental Workflows
SR3335 Mechanism of Action
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SR3335 acts as a selective inverse agonist for RORα. It binds directly to the ligand-binding

domain of RORα, inhibiting its constitutive transcriptional activity.[1][2][9] This leads to the

suppression of RORα target genes.

SR3335 RORα
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Coactivators
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Target Genes
(e.g., G6Pase, PEPCK)
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Caption: Mechanism of SR3335 as a RORα inverse agonist.

SR3335 in Hepatic Gluconeogenesis
In the liver, RORα promotes the expression of genes involved in gluconeogenesis. By inhibiting

RORα, SR3335 can suppress the production of glucose.[2][4]
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Caption: SR3335 suppresses hepatic gluconeogenesis via RORα.

Experimental Workflow for In Vivo Study
A typical workflow for assessing the efficacy of SR3335 in a mouse model involves several key

stages.
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1. Animal Model Selection
(e.g., DIO Mice)

2. SR3335 Formulation

3. Dosing Regimen
(e.g., 15 mg/kg i.p. bid)

4. In Vivo Assay
(e.g., Pyruvate Tolerance Test)

5. Data Collection & Analysis
(Blood Glucose, Gene Expression)

Click to download full resolution via product page

Caption: Workflow for an in vivo SR3335 efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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